molecular formula C17H20N2O4 B2988746 Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate CAS No. 1240814-40-7

Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate

Cat. No.: B2988746
CAS No.: 1240814-40-7
M. Wt: 316.357
InChI Key: OHTRORHDQIFTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate is a benzoate ester derivative featuring a central ethoxy linker connected to an amide group substituted with a cyano-cyclopropyl moiety.

Properties

IUPAC Name

ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-22-16(21)12-4-8-14(9-5-12)23-10-15(20)19-17(2,11-18)13-6-7-13/h4-5,8-9,13H,3,6-7,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTRORHDQIFTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate is a compound with potential biological activity that has garnered attention in various research contexts. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H20N2O4C_{16}H_{20}N_{2}O_{4} and a molecular weight of approximately 304.35 g/mol. The structure features an ethyl ester group, a benzoate moiety, and a cyano-cyclopropyl amino side chain, which contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism involves mitochondrial disruption and the release of cytochrome c, leading to programmed cell death.
  • Insecticidal Effects : The compound has been evaluated for its efficacy as an insecticide. It acts on the nervous system of insects, causing paralysis and death upon exposure.

Antimicrobial Efficacy

A study conducted on various strains of Escherichia coli and Staphylococcus aureus demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .

Anticancer Activity

In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound at concentrations of 10–50 µM resulted in a significant reduction in cell viability (up to 70%) after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells correlating with caspase activation .

Insecticidal Assessment

Field trials assessing the insecticidal properties against Aphis craccivora (cowpea aphid) reported a mortality rate exceeding 85% within 72 hours post-treatment at a concentration of 200 ppm. The compound's mode of action was identified as neurotoxic, affecting the synaptic transmission in target insects .

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionEfficacy/Observations
AntimicrobialDisruption of cell wall synthesisMIC: 32–128 µg/mL against E. coli and S. aureus
AnticancerInduction of apoptosisCell viability reduction up to 70% at 10–50 µM
InsecticidalNeurotoxic effects>85% mortality in Aphis craccivora at 200 ppm

Comparison with Similar Compounds

EthR Inhibitors for Tuberculosis Therapy

The compound shares structural parallels with EthR inhibitors, which enhance the efficacy of ethionamide (ETH) in Mycobacterium tuberculosis treatment. Key analogs include:

Compound Name Structural Features Biological Activity Reference
L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide) Benzoate core with ethoxy-amide linker, fluorophenyl, and dihydrodioxin substituents Potent EthR inhibition, improves ETH activation
Target Compound Benzoate core with ethoxy-amide linker, cyano-cyclopropyl substituent Hypothesized EthR inhibition (untested) N/A

Key Findings :

  • Substituent Impact: The fluorophenyl group in L3 enhances binding affinity to EthR via hydrophobic interactions, while the dihydrodioxin ring improves solubility .
  • Therapeutic Potential: L3 demonstrates a 40% increase in ETH activation at 10 µM concentration, suggesting that electron-withdrawing groups (e.g., fluorine) optimize inhibitory profiles . The target compound’s cyano group, though electron-withdrawing, lacks direct evidence of EthR modulation.

Resin Co-Initiators in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate, a structural analog, is widely used as a co-initiator in resin cements. Comparisons with other amines include:

Compound Name Structural Features Reactivity & Physical Properties Reference
Ethyl 4-(dimethylamino) benzoate Benzoate core with dimethylamino substituent Higher degree of conversion (75% vs. 60%), superior mechanical strength
2-(Dimethylamino) ethyl methacrylate Methacrylate backbone with dimethylamino group Lower reactivity, improved by DPI initiator
Target Compound Benzoate core with ethoxy-amide-cyclopropyl Unknown reactivity in polymer systems N/A

Key Findings :

  • Reactivity: Ethyl 4-(dimethylamino) benzoate achieves a 75% degree of conversion in resin cements, outperforming methacrylate-based analogs due to its planar aromatic structure and efficient electron donation .
  • Role of Substituents: The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances photoinitiation efficiency, whereas the target compound’s bulky cyclopropyl group may hinder polymerization kinetics.
  • DPI Synergy: Diphenyliodonium hexafluorophosphate (DPI) improves methacrylate-based resins but has minimal effect on ethyl 4-(dimethylamino) benzoate, highlighting its inherent stability .

Structural and Functional Analysis

Molecular Design Considerations

  • Bioactivity : EthR inhibitors like L3 prioritize fluorine and aromatic rings for target engagement, whereas the target compound’s cyclopropyl group may limit membrane permeability or protein interaction.
  • Material Science: Bulky substituents (e.g., cyclopropyl) on benzoate esters could reduce compatibility with resin matrices, favoring smaller groups like dimethylamino for optimal performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.